1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime
Overview
Description
“1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime” is a chemical compound with the CAS Number: 1160264-32-3 . It has a molecular weight of 199.21 and its IUPAC name is 1- (2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3O3/c1-13-8(14-2)6-11-4-3-9-7(11)5-10-12/h3-4,8H,5-6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.21 . Other physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.
Scientific Research Applications
Application 1: Synthesis of New Imidazolidin-2-ones
- Summary of the Application: The acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .
- Methods of Application: The starting acetals were synthesized according to a previously described method , which consists in the reaction of 2,2-dimethoxyethane-1-amine and 2,2-dimethoxy-N-methylethane-1-amine with isocyanates in benzene .
- Results or Outcomes: This method provides a simple approach to synthesize substituted imidazolidin-2-ones based on the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .
Application 2: Synthesis of Urea-Substituted Diarylethanes and Dibenzoxanthenes
- Summary of the Application: A one-pot synthesis of urea-substituted diarylethanes and dibenzoxanthenes starting from 1-(2,2-dimethoxyethyl)ureas and phenols has been developed .
- Methods of Application: The approach uses readily available reagents and catalysts, requires mild reaction conditions .
- Results or Outcomes: The method provides the target compounds in good to high yields .
Application 3: Preparation of Dolutegravir
- Summary of the Application: Dolutegravir is a human immunodeficiency virus type 1 (HIV-1) integrase strand transfer inhibitor (INSTI) indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection . It is being marketed under the trade name Tivicay® .
- Methods of Application: The process involves the reaction of 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid with acetic acid .
- Results or Outcomes: This process provides an improved method for the preparation of Dolutegravir .
Application 4: Improved Process for the Preparation of Dolutegravir
- Summary of the Application: This application provides an improved process for the preparation of Dolutegravir or its pharmaceutically acceptable salts .
- Methods of Application: The process involves the reaction of compound (XVI) with an optically active acid addition salt of ®-3-amino-1-butanol (IIa) .
- Results or Outcomes: This process provides an improved method for the preparation of Dolutegravir .
Application 5: Heterocycles from Cyclopropenones
- Summary of the Application: Cyclopropenones have been used in the synthesis of various heterocyclic ring systems . They undergo a variety of reactions such as ring-opening reactions, isomerization reactions, C–C coupling reactions, C–H activation, cycloaddition reactions, thermal and photo-irradiation reactions, and acid–base-catalyzed reactions under the influence of various chemical reagents .
- Methods of Application: The specific methods of application can vary depending on the desired heterocyclic ring system . Some of the reactions involve the use of electrophiles, nucleophiles, radicals, and organometallics, as well as external forces such as heat and light .
- Results or Outcomes: The use of cyclopropenones in the synthesis of heterocycles has led to the construction of a large number of skeletons .
Application 6: Modified Julia Olefination
- Summary of the Application: The Modified Julia Olefination enables the preparation of alkenes from benzothiazol-2-yl sulfones and aldehydes in a single step . The Julia-Kocienski Olefination, a further refinement of the Modified Julia Olefination, offers very good E-selectivity .
- Methods of Application: The reaction involves the initial addition of the sulfonyl anion to the aldehyde . The intermediates that form react further to give E- and Z-isomers of the alkene .
- Results or Outcomes: This method provides a way to prepare alkenes with control over the E/Z selectivity .
properties
IUPAC Name |
(NE)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-13-8(14-2)6-11-4-3-9-7(11)5-10-12/h3-5,8,12H,6H2,1-2H3/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULVYDYFKGMGEN-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C=CN=C1C=NO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CN1C=CN=C1/C=N/O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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